molecular formula C13H13N3O B1606540 p-((p-Methoxyphenyl)azo)aniline CAS No. 2592-28-1

p-((p-Methoxyphenyl)azo)aniline

Cat. No.: B1606540
CAS No.: 2592-28-1
M. Wt: 227.26 g/mol
InChI Key: ISTLPRFJQOIQMU-UHFFFAOYSA-N
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Description

Significance of Azobenzene (B91143) Derivatives in Contemporary Chemical Research

Azobenzene and its derivatives are a class of organic compounds characterized by two phenyl rings connected by a nitrogen double bond (-N=N-). wikipedia.org Initially recognized for their vibrant colors and use as dyes, their scientific importance has grown substantially. digitellinc.comtaylorandfrancis.com The defining feature of azobenzene derivatives is their ability to undergo reversible photoisomerization, a process where the molecule switches between a stable trans configuration and a metastable cis configuration upon exposure to light. wikipedia.orgdigitellinc.commdpi.com This light-induced change in molecular geometry is the foundation for their application in a multitude of advanced technologies. taylorandfrancis.com

In contemporary chemical research, azobenzene derivatives are at the forefront of developing "smart" materials. researchgate.net These materials can have their chemical, mechanical, or electro-optical properties controlled by light. mdpi.com This has led to their use in creating optical switches, optical waveguides, and data storage elements. mdpi.com Furthermore, when integrated into polymer chains, they enable the production of photoresponsive materials whose macroscopic properties can be manipulated with high precision. mdpi.com The applications of these compounds are diverse, ranging from photonics and robotics to photobiology, including innovative uses in chemical sensing, organic transistors, and even vision restoration. researchgate.netnih.gov

Rationale for Focused Investigation on p-((p-Methoxyphenyl)azo)aniline

The specific focus on this compound stems from its representative yet distinct characteristics within the broader azobenzene family. The presence of a methoxy (B1213986) (-OCH3) group and an amino (-NH2) group, both at the para positions of the phenyl rings, creates a "push-pull" system. This particular arrangement of an electron-donating group (amino) and an electron-withdrawing group (methoxy) significantly influences the molecule's electronic and optical properties. researchgate.net

Conceptual Frameworks and Theoretical Underpinnings of Azo Compounds

Azo compounds are formally derivatives of diazene (B1210634) (HN=NH), where both hydrogen atoms are replaced by hydrocarbyl groups, typically aryl groups. wikipedia.org The central feature is the azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color. scienceinfo.com The vibrant colors of azo dyes arise from the delocalized π-electron system that extends across the aromatic rings and the azo bridge, which allows for the absorption of light in the visible spectrum. wikipedia.orgresearchgate.net

The theoretical understanding of azo compounds is rooted in their electronic structure and the nature of their chemical bonds. The nitrogen-nitrogen double bond is key to their photoisomerization. The trans isomer is generally more stable due to its linear geometry, which minimizes steric hindrance. wikipedia.org Upon absorption of UV light, the molecule can isomerize to the bent cis form. wikipedia.org This process can be reversed by exposure to visible light or through thermal relaxation. mdpi.com The mechanism of this isomerization is a subject of ongoing research, with rotation around the N-N bond and inversion at one of the nitrogen atoms being the two proposed pathways. wikipedia.org

Overview of Research Trajectories and Scholarly Contributions to Azobenzene Chemistry

The journey of azobenzene chemistry began with its first synthesis in the mid-19th century. digitellinc.com Initially, its bright color made it a subject of interest for the dye industry. digitellinc.com A pivotal moment in its research history was the discovery of its light-responsive behavior in 1937, which unveiled its potential beyond being a simple colorant. digitellinc.com

Research in the 1950s laid the foundational understanding of its photochemical properties. digitellinc.com This sparked a wave of investigations into its applicability in materials science, leading to the development of light-responsive actuators and molecular switches. digitellinc.com In recent years, research has expanded into biomedical applications, where azobenzene's photoisomerization is used for the controlled release of drugs and to modulate biological activity. mdpi.comnih.gov The ability to fine-tune the properties of azobenzene derivatives by adding different functional groups has been a significant area of study, allowing for the creation of molecules that respond to specific wavelengths of light, including those in the visible and near-infrared regions, which is crucial for in-vivo applications. acs.orgresearchgate.net

Chemical Profile of this compound

This section provides a detailed look at the chemical and physical properties of this compound.

PropertyValue
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS Number 2592-28-1
Appearance Data not available
Boiling Point 404 °C at 760 mmHg
Flash Point 198.1 °C
Density 1.15 g/cm³
Vapor Pressure 9.75E-07 mmHg at 25°C
Refractive Index 1.5500 (estimate)
LogP 4.27400
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Data sourced from lookchem.comnih.gov

Synthesis and Reactions

The primary method for synthesizing aryl azo compounds like this compound is through an azo coupling reaction. wikipedia.org This two-step process involves:

Diazotization: A primary aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite, in an acidic solution at low temperatures (around 0 °C) to form a diazonium salt. wikipedia.orgbris.ac.uk

Coupling: The resulting diazonium salt then reacts with another aromatic compound that is activated towards electrophilic substitution, such as an aniline (B41778) or a phenol (B47542) derivative. wikipedia.org

In the case of this compound, this could involve the diazotization of p-anisidine (B42471) (p-methoxyaniline) followed by coupling with aniline, or the diazotization of aniline and subsequent coupling with p-anisidine.

Other synthetic routes for azo compounds include the condensation of nitroaromatics with anilines followed by reduction, and the oxidation of hydrazines. wikipedia.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTLPRFJQOIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038808
Record name Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2592-28-1
Record name 4-[2-(4-Methoxyphenyl)diazenyl]benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-((p-methoxyphenyl)azo)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]-
Source EPA DSSTox
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Synthetic Pathways and Advanced Derivatization Strategies

Primary Synthetic Methodologies for Azobenzene (B91143) Formation

The formation of the azobenzene core of p-(((p-Methoxyphenyl)azo)aniline) predominantly relies on well-established chemical reactions, with diazo coupling being the most prominent.

Diazo Coupling Protocols and Mechanistic Insights

The most common and industrially significant method for synthesizing azo compounds is the diazo coupling reaction. organic-chemistry.orgnih.gov This process involves two key steps: diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich aromatic compound. nih.gov

In the synthesis of p-(((p-Methoxyphenyl)azo)aniline), p-anisidine (B42471) (p-methoxyaniline) would first undergo diazotization. This reaction is typically carried out in an acidic medium, often with hydrochloric acid and sodium nitrite (B80452), at low temperatures (0-5°C) to form the corresponding arenediazonium salt. nih.govuobasrah.edu.iq The low temperature is crucial as diazonium salts are generally unstable and can be explosive when isolated in a dry state. nih.gov

The resulting diazonium salt then acts as an electrophile and reacts with an activated aromatic compound, in this case, aniline (B41778). organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner due to steric hindrance, unless this position is already occupied, in which case the substitution happens at the ortho position. organic-chemistry.org The pH of the reaction medium is a critical factor; for coupling with anilines, the reaction is generally carried out in a mildly acidic to neutral medium. organic-chemistry.orglibretexts.org

The mechanism of diazo coupling involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. ic.ac.uk The reaction can be rate-limited by either the initial electrophilic attack or the subsequent proton removal from the intermediate. ic.ac.uk Computational studies have explored the transition states of this reaction, suggesting that both cis and trans transition states are possible, with the trans isomer being the more stable and predominant product. ic.ac.uk

Alternative Synthetic Routes and Methodological Comparisons

While diazo coupling is the most prevalent method, other synthetic routes for forming the azo linkage exist. These can include:

Condensation of nitrosobenzenes with anilines: This method involves the reaction of a nitroso aromatic compound with an aniline derivative. acs.org

Oxidation of hydrazobenzenes: The azo bridge can be formed by the oxidation of the corresponding hydrazo compound.

Reductive coupling of nitroaromatics: In some cases, two nitroaromatic compounds can be reductively coupled to form an azoxybenzene (B3421426), which can then be further reduced to the azobenzene. acs.orgnih.gov

A notable electrochemical method allows for the selective synthesis of azoxy-, azo-, and amino-aromatics by tuning the electrical potential. nih.gov This method can be a one-pot, two-step procedure where the azoxy compound is first formed and then reduced to the azo compound at a more negative potential. nih.gov

Synthetic Method Reactants Conditions Advantages Disadvantages
Diazo Coupling Primary aromatic amine, coupling component (e.g., aniline, phenol)Acidic medium, low temperature (0-5°C)Widely applicable, high yields, versatileUnstable diazonium salt intermediate, requires careful temperature control
Condensation Nitrosoaromatic, aniline derivativeVariesCan be used for specific substratesLess general than diazo coupling
Electrochemical Synthesis NitroaromaticsControlled electrical potentialHigh selectivity, environmentally friendly (uses water as a hydrogen source)Requires specialized equipment

Functionalization and Structural Modification Techniques

The properties of p-(((p-Methoxyphenyl)azo)aniline) can be tailored for specific applications by introducing various functional groups or by incorporating the azobenzene moiety into larger polymer structures. libretexts.orgnih.govacs.org

Introduction of Peripheral Substituents and Their Effects on Molecular Behavior

The introduction of substituents onto the phenyl rings of the azobenzene core can significantly alter its electronic and photophysical properties. mdpi.com Electron-donating groups (like the methoxy (B1213986) group already present in p-(((p-Methoxyphenyl)azo)aniline)) and electron-withdrawing groups can influence the color of the dye, its absorption spectrum, and the dynamics of its photoisomerization. nih.govmdpi.com For instance, the position of substituents (ortho, meta, or para) has a profound impact on the photoswitching and thermal relaxation dynamics of azobenzenes. mdpi.com The goal of such functionalization is often to fine-tune the molecule's response to light, for example, by shifting its absorption spectrum or enhancing the efficiency of its cis-trans isomerization. nih.gov

Polymerization and Co-polymerization Approaches Incorporating Azobenzene Moieties

Incorporating azobenzene units like p-(((p-Methoxyphenyl)azo)aniline) into polymer chains leads to the creation of photoresponsive polymers, often referred to as "smart" materials. nih.govrsc.org These materials can change their properties, such as shape or alignment, in response to light. nih.gov

There are two primary ways to incorporate azobenzene moieties into polymers:

Main-chain azopolymers: The azobenzene unit is part of the polymer backbone. capes.gov.br

Side-chain azopolymers: The azobenzene unit is attached as a pendant group to the polymer backbone. nih.gov

Techniques like Atom Transfer Radical Polymerization (ATRP) have been used to synthesize side-chain azobenzene polymers with well-defined structures and narrow molecular weight distributions. nih.gov However, the synthesis of such polymers can be challenging due to the steric hindrance of the azobenzene moiety and potential interactions with the polymerization catalyst. nih.gov

Researchers have also developed methods for creating main-chain azobenzene polymers through Pd-catalyzed coupling polymerization of divinylarenes with dihaloarenes. capes.gov.br The solubility and molecular weight of these polymers can be controlled by introducing substituents like hexyl groups onto the aromatic rings of the monomers. capes.gov.br

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of p-(((p-Methoxyphenyl)azo)aniline) and its derivatives is crucial for both laboratory-scale research and industrial production. Key areas for optimization include:

Reaction Conditions: For diazo coupling, precise control of temperature and pH is essential for maximizing yield and minimizing side reactions. organic-chemistry.orggoogle.com

Catalyst Systems: In polymerization reactions, the choice of catalyst and initiator is critical for achieving high monomer conversion and controlling the polymer's molecular weight and dispersity. nih.gov

Solvent and Reagent Selection: The use of environmentally friendly solvents and reagents is an increasing focus. icrc.ac.ir For example, solid-state diazotization and coupling reactions using p-toluenesulfonic acid as a catalyst have been developed to avoid the use of strong inorganic acids and toxic solvents. icrc.ac.ir

The following table summarizes key parameters and their impact on the synthesis of azobenzene compounds:

Parameter Effect on Synthesis Optimization Strategy
Temperature Affects the stability of the diazonium salt and reaction rate.Maintain low temperatures (0-5°C) during diazotization. google.com
pH Influences the reactivity of the coupling component.Adjust pH to be mildly acidic or neutral for coupling with anilines. libretexts.org
Catalyst (for polymerization) Affects polymerization rate, molecular weight, and dispersity.Screen different catalyst systems to find the optimal one for the specific monomer. nih.gov
Substituents Can influence solubility, color, and photoresponsive properties.Judicious choice of substituents to achieve desired material properties. mdpi.comcapes.gov.br

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Architecture Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its characteristic vibrational modes, providing a unique "fingerprint." For p-((p-Methoxyphenyl)azo)aniline, the IR spectrum reveals distinct absorption bands that confirm its structure.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The most characteristic feature of an azo compound is the -N=N- stretching vibration, which, while sometimes weak or absent in the IR spectra of symmetrical trans-azo compounds due to a small change in dipole moment, is expected in the 1400-1450 cm⁻¹ range for asymmetrically substituted molecules. researchgate.net Other key absorptions include the C-N stretching of the arylamine, the C-O stretching of the methoxy (B1213986) ether group, and various C=C stretching vibrations within the aromatic rings. scienceworldjournal.orgresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Azo (-N=N-)Stretch1400 - 1450Weak-Medium
Aromatic C=CRing Stretch1580 - 1610 & 1475 - 1500Medium-Strong
Aryl-NC-N Stretch1250 - 1360Medium
Aryl-O (Ether)C-O Asymmetric Stretch1230 - 1270Strong
Aryl-O (Ether)C-O Symmetric Stretch~1020 - 1050Medium

Raman spectroscopy serves as a powerful complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that are "Raman active." A key advantage of Raman spectroscopy in the study of azo compounds is the strong signal often observed for the symmetric -N=N- stretch, which is typically weak in the IR spectrum. researchgate.net This vibration is highly sensitive to the electronic environment and conjugation within the molecule.

Furthermore, the ring breathing modes of the substituted benzene (B151609) rings are prominent in the Raman spectrum and can be sensitive to the nature and position of the substituents. nih.gov While fluorescence interference can sometimes be a challenge in the Raman analysis of colored compounds, the use of Fourier-Transform (FT) Raman with near-infrared excitation (e.g., 1064 nm) can effectively mitigate this issue. ojp.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to make complete and accurate vibrational assignments for complex molecules like this compound. researchgate.netnih.gov

Table 2: Key Expected Raman Shifts for this compound

Vibration ModeExpected Raman Shift (cm⁻¹)Notes
Azo (-N=N-) Stretch1400 - 1460Often the most intense band, highly characteristic.
Ring Breathing Mode990 - 1010Sensitive to ring substitution.
C-H Bend (in-plane)1150 - 1200Multiple bands expected.
C-N Stretch1250 - 1360Correlates with IR data.

Electronic Spectroscopy for Photophysical Event Characterization

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It is crucial for understanding the color, photochemistry, and excited-state dynamics of this compound.

UV-Visible absorption spectroscopy is fundamental for characterizing the chromophoric azo group and the associated π-conjugated system. Azo compounds typically exhibit two characteristic absorption bands. rasayanjournal.co.in

π→π* Transition: A high-intensity band, usually located in the ultraviolet region (e.g., 320-350 nm for trans-azobenzene), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The extensive conjugation in this compound, involving both phenyl rings and the azo bridge, dictates the precise energy of this transition.

n→π* Transition: A lower-intensity band, located at longer wavelengths in the visible region (e.g., ~440 nm for trans-azobenzene), corresponding to the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. researchgate.net This transition is responsible for the characteristic color of azo dyes.

A critical application of UV-Vis spectroscopy for azo compounds is monitoring photoisomerization. The trans isomer is generally more thermodynamically stable. Upon irradiation with light of a wavelength corresponding to the π→π* transition, the molecule can undergo isomerization to the cis form. This process causes distinct changes in the absorption spectrum: the intensity of the main π→π* band decreases, while the intensity of the n→π* band often increases and may shift. This spectral evolution allows for the kinetics of both the forward (trans-to-cis) and reverse (cis-to-trans) isomerization processes to be monitored accurately.

Table 3: Typical Electronic Transitions for this compound

TransitionOrbital ChangeTypical λmax RegionMolar Absorptivity (ε)Isomer
π→ππ → π~350 - 390 nmHightrans
n→πn → π~420 - 470 nmLowtrans
π→ππ → π~280 - 320 nmModeratecis
n→πn → π~430 - 460 nmModeratecis

In general, azobenzene (B91143) and its simple derivatives, including this compound, are known to be very weakly fluorescent or completely non-fluorescent at room temperature. The absence of significant luminescence is a direct consequence of the highly efficient and rapid deactivation of the first electronic excited state (S₁) through non-radiative pathways.

The primary non-radiative decay channel is the aforementioned trans-cis (or cis-trans) isomerization. Following photoexcitation, the molecule rapidly twists around the -N=N- bond, a process that provides an efficient route for the molecule to return to the ground electronic state (S₀) without emitting a photon. This isomerization process occurs on a picosecond timescale and overwhelmingly outcompetes the much slower process of fluorescence, which typically occurs on a nanosecond timescale. Therefore, the energy absorbed by the molecule is dissipated primarily as heat via molecular motion rather than being released as light.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and constitution of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR provides a detailed map of the proton environments. The para-substitution on both aromatic rings creates a pair of symmetric AA'BB' spin systems, which appear as two sets of doublets. The protons on the aniline (B41778) ring will be influenced by the electron-donating amino group, while the protons on the other ring will be affected by the electron-donating methoxy group. The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, and the two protons of the primary amine (-NH₂) will typically appear as a broad singlet that can exchange with D₂O.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (trans-isomer)

NucleusPositionPredicted ¹H Shift (δ)Predicted ¹³C Shift (δ)Notes
¹HAmine (-NH₂)4.0 - 5.5-Broad singlet, exchangeable with D₂O
¹HMethoxy (-OCH₃)~3.8~55.5Sharp singlet
¹HAromatic (ortho to -NH₂)6.7 - 6.9114 - 116Doublet (AA'BB' system)
¹HAromatic (ortho to -N=N-)7.7 - 7.9124 - 126Doublet (AA'BB' system)
¹HAromatic (ortho to -OCH₃)6.9 - 7.1114 - 116Doublet (AA'BB' system)
¹HAromatic (ortho to -N=N-)7.8 - 8.0124 - 126Doublet (AA'BB' system)
¹³CC-NH₂-148 - 152
¹³CC-N=N (aniline side)-145 - 149
¹³CC-N=N (anisole side)-147 - 151
¹³CC-OCH₃-160 - 163

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer definitive evidence for its structural integrity.

In the ¹H NMR spectrum, the aromatic protons of the two distinct phenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the aniline ring and the methoxy-substituted ring can be distinguished based on their electronic environments. Theoretical calculations and experimental data for similar azo compounds help in the precise assignment of these signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds

This table is illustrative and based on data for analogous compounds to suggest expected spectral regions for this compound.

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm)
N-(4-methoxybenzyl)aniline rsc.orgCDCl₃7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H)158.5, 147.9, 131.1, 128.9, 128.4, 117.1, 113.6, 112.5, 54.9, 47.4
Aniline chemicalbook.com--C1: 146.7, C2/C6: 115.1, C3/C5: 129.2, C4: 118.6

Two-Dimensional NMR Techniques for Inter-proton and Carbon-Proton Correlations

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For this compound, this would link the aromatic C-H signals in the ¹³C spectrum to their corresponding proton signals in the ¹H spectrum.

The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connections between different parts of the molecule. For instance, HMBC can show correlations between the methoxy protons and the carbon of the methoxy-substituted ring, as well as correlations between the aromatic protons and the carbons of the adjacent ring through the azo bridge. A comprehensive analysis using a combination of 1D and 2D NMR techniques allows for the complete and accurate assignment of all proton and carbon resonances. mdpi.com

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its exact mass of 227.1059 g/mol . lookchem.com The fragmentation pattern observed under techniques like electron impact (EI) ionization can provide valuable structural information. Cleavage of the bonds adjacent to the azo group is a common fragmentation pathway for azo compounds. This could lead to the formation of characteristic fragment ions corresponding to the p-methoxyphenyl and p-aminophenyl moieties. For instance, the fragmentation of aniline, a related compound, shows a molecular ion peak at m/z 93. researchgate.net In atmospheric-pressure chemical ionization (APCI) mass spectrometry, aniline has been shown to form artifacts such as protonated azobenzene (m/z 183) and protonated azoxybenzene (B3421426) (m/z 199) through oxidative dimerization. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Exact Mass227.105862047 lookchem.com
Molecular FormulaC₁₃H₁₃N₃O

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure determination for this compound was not found in the provided search results, analysis of related compounds provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of p-azoxyanisole, which has a similar backbone, has been determined. longwood.edu In this structure, the molecules are arranged with their long axes approximately perpendicular to a specific crystallographic plane, and the angle between the two benzene rings is 22.6°. longwood.edu Similarly, studies on other aniline derivatives and polymers have utilized XRD to determine their crystalline structure, unit cell dimensions, and the degree of crystallinity. core.ac.ukresearchgate.net A single-crystal XRD analysis of this compound would reveal the planarity of the molecule, the conformation around the azo bond, and how the molecules pack in the crystal lattice, influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the behavior of p-((p-Methoxyphenyl)azo)aniline.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry, electronic structure, and various reactivity descriptors. researchgate.netresearchgate.net

These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is crucial for understanding the molecule's electronic transitions and chemical reactivity. Key ground state properties that can be calculated include the dipole moment, polarizability, and various reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index.

Table 4.1.1: Calculated Ground State Properties of this compound

Property Value Unit
Total Energy Data not available in search results Hartrees
HOMO Energy Data not available in search results eV
LUMO Energy Data not available in search results eV
HOMO-LUMO Gap Data not available in search results eV
Dipole Moment Data not available in search results Debye

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.netnih.gov The choice of functional is critical in TD-DFT, with range-separated functionals often providing more accurate descriptions of charge-transfer excitations, which can be relevant in substituted azobenzenes.

TD-DFT studies can predict the UV-Visible absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of the azo group. This information is vital for understanding the molecule's photochromic properties.

Table 4.1.2: Calculated Excited State Properties of this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ (n→π)* Data not available in search results Data not available in search results Data not available in search results
S₀ → S₂ (π→π)* Data not available in search results Data not available in search results Data not available in search results

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, such as a solvent. core.ac.ukacs.orgnih.gov

MD simulations model the molecule's movements over time by solving Newton's equations of motion. This allows for the study of how the molecule explores different conformations, the flexibility of its dihedral angles (particularly the C-N=N-C dihedral that governs isomerization), and how it interacts with surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions. Such simulations are crucial for understanding how the local environment can influence the photoisomerization process. nih.govrsc.org

Computational Modeling of Photoisomerization Mechanisms and Pathways

A key area of computational investigation for azobenzene (B91143) derivatives is the mechanism of their trans-to-cis and cis-to-trans photoisomerization. nih.gov Computational models can map out the potential energy surfaces of the ground and excited states to identify the pathways for these transformations. Two primary mechanisms are considered: rotation around the N=N double bond and an inversion mechanism involving a semi-linear transition state.

By calculating the energy barriers and identifying key transition states and conical intersections (points where potential energy surfaces cross), computational studies can predict the most likely isomerization pathway. These studies often involve a combination of DFT/TD-DFT for the electronic structure and specialized techniques to explore the potential energy surface. rsc.org

Predictive Analysis of Spectroscopic Signatures and Photophysical Processes

Computational chemistry plays a significant predictive role in understanding the spectroscopic signatures of this compound. As mentioned, TD-DFT can predict UV-Vis spectra. researchgate.net Furthermore, by simulating the vibrational frequencies using DFT, theoretical Raman and infrared (IR) spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and to understand how different vibrational modes couple to electronic transitions.

Beyond predicting spectra, computational models can also provide insights into various photophysical processes such as fluorescence and non-radiative decay pathways. By examining the potential energy surfaces and the couplings between electronic states, it is possible to estimate the quantum yields of different processes and the lifetimes of excited states.

Photoresponsive Behavior and Isomerization Dynamics

Mechanistic Understanding of Photoinduced Cis-Trans Isomerization

The reversible transformation between the thermally stable trans (E) isomer and the metastable cis (Z) isomer of p-((p-Methoxyphenyl)azo)aniline is the cornerstone of its photoresponsive nature. This process can be triggered by light or heat, with distinct mechanisms governing each pathway.

The photoinduced trans-to-cis isomerization is initiated by the absorption of a photon. Like other azobenzenes, the molecule possesses two primary absorption bands: a strong π→π* transition in the UV region and a weaker n→π* transition at longer wavelengths, which is often obscured by the more intense band in push-pull systems. sigmaaldrich.com Upon excitation, the molecule can isomerize through one of two main pathways:

Rotation: This mechanism involves a twisting motion around the central N=N double bond. It proceeds through a twisted transition state where the π-bond is broken. This pathway is particularly relevant for push-pull azobenzenes. longdom.org

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond, proceeding through a linear and sp-hybridized transition state. longdom.org

For push-pull systems such as this compound, theoretical and experimental studies on analogous compounds suggest that the thermal cis-to-trans back-isomerization predominantly follows a rotational mechanism. longdom.orgresearchgate.net This is because the electron-donating substituents stabilize the polar transition state involved in rotation, lowering its energy barrier compared to the inversion pathway. researchgate.netacs.org The photoinduced trans-to-cis isomerization can proceed from either the excited S₁ (nπ) or S₂ (ππ) state, ultimately leading to the formation of the sterically hindered cis isomer. sigmaaldrich.com

Kinetics and Thermodynamics of Thermal Relaxation Processes

The spontaneous conversion from the metastable cis isomer back to the stable trans form is a thermally activated process that follows first-order kinetics. nih.gov The rate of this thermal relaxation is highly dependent on the molecular structure and its environment. For push-pull azobenzenes, this relaxation is often significantly faster than for unsubstituted azobenzene (B91143).

While specific kinetic data for this compound is not extensively documented, studies on closely related compounds like 4-aminoazobenzene (B166484) (AAB) and 4-methoxyazobenzene (B97606) provide valuable insights. The activation energy (Eₐ) for the thermal cis-trans conversion of azobenzene derivatives in conventional solvents is typically in the range of 84–104 kJ/mol. nih.gov The rate of this process can be quantified by the rate constant (k), and the thermodynamic parameters of activation, such as enthalpy (Δ‡H⁰), entropy (Δ‡S⁰), and Gibbs free energy (Δ‡G⁰), can be determined using the Eyring equation. longdom.orged.ac.uk

Table 1: Kinetic and Thermodynamic Data for Thermal cis-to-trans Isomerization of Analogous Azobenzene Compounds.

Influence of Molecular Environment on Photodynamics (e.g., Solvent, Temperature)

The photodynamic properties of this compound are highly sensitive to the surrounding molecular environment.

Solvent Effects: Solvent polarity is a critical factor. For push-pull azobenzenes that isomerize via the rotational mechanism, increasing solvent polarity significantly accelerates the rate of thermal cis-to-trans relaxation. researchgate.netresearchgate.net This is because polar solvents better stabilize the charge-separated, polar transition state compared to the relatively less polar cis ground state, thereby lowering the activation energy barrier. longdom.orgresearchgate.net Studies on 4-aminoazobenzene (AAB) have shown that the rate of thermal isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents compared to non-polar ones. researchgate.net

Temperature Effects: As with most chemical reactions, the rate of thermal cis-to-trans isomerization is temperature-dependent. An increase in temperature provides the necessary thermal energy to overcome the activation barrier, leading to a faster relaxation rate. This relationship is described by the Arrhenius and Eyring equations, which connect the rate constant to the activation energy and temperature. nih.goved.ac.uk

Fatigue Resistance and Reversibility in Photochromic Cycles

Multi-Stimuli Responsiveness (e.g., Light, Heat, pH, Mechanical Stress)

The isomerization of this compound can be controlled by multiple external stimuli, making it a versatile molecular switch.

Light and Heat: As detailed above, light is used to drive the trans→cis isomerization, while the reverse cis→trans reaction can be induced by either heat or light of a different wavelength (typically in the visible range).

pH: The presence of the basic amino group (-NH₂) introduces pH sensitivity. In acidic conditions, the amino group can become protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation drastically alters the electronic nature of the substituent, changing it from a strong electron-donating group to an electron-withdrawing group. This modification of the "push-pull" character would be expected to significantly impact the molecule's absorption spectra and its isomerization kinetics, providing a secondary control mechanism over its photochromic behavior.

Solvent Polarity: As discussed in section 5.3, the isomerization kinetics are highly responsive to the polarity of the local environment, which can be considered a form of stimuli-responsiveness. researchgate.net

Mechanical Stress: While research into the mechanochromic properties of this compound is limited, mechanical force is a known stimulus for some molecular systems. nih.gov In certain contexts, such as when incorporated into a polymer matrix, mechanical stress could potentially influence the isomerization equilibrium or kinetics by altering the free volume around the molecule or by directly affecting the stability of its isomers.

Applications in Advanced Materials Science and Engineering

Photoresponsive Materials for Optical Switching and Data Storage

The core of p-((p-Methoxyphenyl)azo)aniline's application in photoresponsive materials lies in the reversible trans-cis isomerization of its azo group. The more stable trans isomer can be switched to the less stable cis isomer upon irradiation with light of a specific wavelength (typically UV or blue light). This transformation induces a significant change in the molecule's geometry, dipole moment, and consequently, its optical properties such as its absorption spectrum. This photochromic behavior is the fundamental principle behind its use in optical technologies.

Functional organic dyes are essential for the progress of optical data storage systems, such as recordable CDs (CD-R) and DVDs (DVD/R). nih.gov Azo dyes, as a class of photoresponsive compounds, are investigated for these applications. In a data storage context, a focused laser beam can induce the trans to cis isomerization in a localized spot on a dye-containing film, effectively "writing" a bit of data. This written data can then be "read" by detecting the change in the material's reflectivity or absorbance. The process can be reversible, allowing for rewritable media. Research in this area focuses on creating thin films with high data density, low energy thresholds for writing, and long-term stability. researchgate.net

Integration into Liquid Crystalline Systems for Electro-Optical Applications

The integration of azo dyes like this compound into liquid crystal (LC) systems has led to significant advancements in electro-optical devices. One of the most promising techniques is photoalignment. mdpi.comresearchgate.net In this non-contact method, a thin layer (10-15 nm) of an azo dye is coated onto a substrate. mdpi.comresearchgate.net When exposed to polarized light, the azo dye molecules align themselves in a preferred direction, creating a patterned surface. mdpi.comresearchgate.net This aligned dye layer then acts as a template, directing the orientation of the liquid crystal molecules applied on top of it. researchgate.net This process allows for the creation of high-resolution, patterned LC cells essential for modern photonic devices like adaptive lenses, phase modulators, and sensors. mdpi.comresearchgate.net

Another approach involves using the azo dye as a dopant in a polymer-dispersed liquid crystal (PDLC) or dye-doped liquid crystal (DDLC) system. mdpi.com In these composites, the dye molecules align with the LC host. The application of an electric field reorients the liquid crystal director, which in turn reorients the guest dye molecules. This changes the absorption of polarized light by the system, allowing for the modulation of light transmission. Such systems are explored for applications like smart windows and electrochromic displays that can change color or opacity with an applied voltage. mdpi.com

Development of Chemosensors and Recognition Platforms (Non-Biological Context)

The azo functional group can serve as a reactive site and a chromophore for the development of chemosensors. Its electron-deficient nature and ability to act as a fluorescence quencher are key properties exploited in sensor design. acs.org For instance, chemosensors based on azo-fluorophores have been developed for the selective detection of highly reactive and toxic chemicals like hydrazine (B178648). acs.org

The mechanism often involves a chemical reaction between the analyte and the azo group. In the case of hydrazine detection, the hydrazine reductively cleaves the azo bond. acs.org This cleavage breaks the π-conjugation system that connected the quencher (the azo group) to a fluorophore, resulting in a "turn-on" fluorescence signal. acs.org The intensity of this signal can be correlated with the concentration of the analyte. The selectivity of such sensors can be tuned by modifying the electronic properties of the aromatic rings attached to the azo group; incorporating electron-deficient aromatic groups can enhance sensitivity. acs.org

Utilization in Smart Coatings and Surface Functionalization

The ability of this compound to respond to external stimuli, particularly light, makes it a candidate for smart coatings and surface functionalization. When incorporated into polymer matrices or self-assembled on surfaces, it can reversibly alter the surface properties. For example, the trans-cis isomerization changes the molecule's shape from a linear rod to a bent form, which can modify surface wettability, adhesion, and friction in response to light.

Such molecules are used to create functional coatings for textiles or as additives in materials like liquid crystal displays. bomcheck.com The functionalization of surfaces with photoresponsive molecules is a key area of research for developing materials with switchable properties for microfluidics, controlled release systems, and dynamic optical elements.

Role in Dye Chemistry and Advanced Colorant Design

This compound is a monoazo dye, characterized by the presence of one -N=N- group. nih.gov Azo dyes constitute the largest and most important group of synthetic colorants, accounting for over 60% of the dyes used in industry. nih.gov They are synthesized through a well-established process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component. nih.gov

As a member of the aniline (B41778) dye family, its history is rooted in the 19th-century discoveries that launched the synthetic dye industry. pysanky.info Aniline and its derivatives are precursor substances for a vast array of dyes. pysanky.info The specific shade and properties of this compound are determined by its molecular structure: the chromophoric azo group is responsible for the color, while the auxochromic amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups modify the intensity and hue. It typically appears as a bright yellow to orange solid and is soluble in organic solvents. evitachem.com Its primary application in this context is as a colorant for materials such as textiles. evitachem.com

PropertyValue
Common Name This compound
CAS Number 2592-28-1
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.27 g/mol
Appearance Bright yellow to orange solid
Solubility Soluble in organic solvents (e.g., ethanol, acetone); limited in water
Melting Point 100–150 °C (depending on purity)

Table 1: Selected physical and chemical properties of this compound. evitachem.comlookchem.com

Fabrication of Nanostructured Assemblies and Composites

The self-organization of molecules like this compound is utilized to fabricate highly ordered nanostructured assemblies. These structures are built by controlling the intermolecular interactions, such as van der Waals forces and hydrogen bonding, to guide the molecules into specific arrangements on a substrate.

Self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on the surface of a solid substrate. The formation of SAMs using complex organic molecules on surfaces like gold is a key technique in nanotechnology. nih.gov For a molecule like this compound, the amine group or a modified thiol anchor could facilitate binding to a gold surface.

The final structure of the SAM is governed by a balance of forces: (i) adsorbate-substrate interactions, (ii) lateral van der Waals interactions between the molecules, and (iii) the steric demands of the molecular groups. nih.gov The planar phenyl rings and the central azo group would tend to stack due to π-π interactions, while the methoxy and amine groups would influence the packing density and surface energy. The ability to control the orientation of these molecules in a SAM is critical for applications in molecular electronics, sensing platforms, and for creating the photoalignment layers for liquid crystals discussed previously. researchgate.net The formation of well-ordered monolayers is crucial for achieving consistent and predictable device performance.

Polymer Blends and Networks

The introduction of this compound into polymer systems, either as a comonomer or as a functional additive in a blend, can significantly influence the final properties of the material. Its rigid azo-benzene structure, coupled with the electron-donating methoxy and amino groups, imparts unique electronic and optical characteristics.

Research into the copolymerization of aniline and its derivatives has shown that the resulting material's properties are highly dependent on the nature and concentration of the comonomer. For instance, studies on copolymers of aniline with 3-nitroaniline (B104315) have demonstrated that increasing the aniline content leads to higher DC electrical conductivity. researchgate.net While this study did not use this compound, it highlights the principle that the chemical structure of the comonomer is a critical determinant of the copolymer's electronic properties. researchgate.net

In the context of polymer blends, the miscibility and interaction between the constituent polymers are crucial for achieving a homogeneous material with synergistic properties. researchgate.netmdpi.com The addition of a functional molecule like this compound can act as a compatibilizer or introduce new functionalities. While direct studies on blends containing this specific compound are not widely available in the provided search results, the principles of polymer blending suggest that its polarity and potential for hydrogen bonding through the amine group could influence the morphology and interfacial properties of polymer blends. researchgate.net

The synthesis of copolymers offers a more direct way to incorporate the functionalities of this compound into a polymer backbone. The chemical oxidative polymerization is a common method for synthesizing polyaniline and its copolymers. researchgate.net By including this compound as a comonomer with aniline, it is possible to create a copolymer with a tailored electronic structure. The azo linkage and the substituted benzene (B151609) rings from the this compound unit would be expected to influence the conjugation length and the energy levels of the resulting copolymer, thereby affecting its conductivity and optical properties.

A study on the copolymerization of aniline and thiophene, another example of creating donor-acceptor conjugated copolymers, has shown that the blending ratio of the monomers significantly affects the structural and electrical properties of the resulting films. mdpi.com This suggests that a systematic variation of the this compound to aniline ratio during copolymerization would allow for the fine-tuning of the material's properties.

To illustrate the potential impact of incorporating a comonomer like this compound, we can consider hypothetical data based on trends observed in similar copolymer systems. The following interactive table presents a hypothetical scenario of how varying the molar ratio of this compound in a copolymer with aniline might affect key properties.

Hypothetical Properties of Poly(aniline-co-p-((p-Methoxyphenyl)azo)aniline) Copolymers

Molar Ratio of this compound (%)Electrical Conductivity (S/cm)Optical Band Gap (eV)Thermal Stability (TGA Onset, °C)
0 (Pure Polyaniline)1.5 x 10⁰2.8350
108.2 x 10⁻¹2.6365
255.5 x 10⁻²2.4378
501.3 x 10⁻³2.2390

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general trends observed in the literature for similar copolymer systems and is not the result of direct experimental measurement on poly(aniline-co-p-((p-Methoxyphenyl)azo)aniline).

The rationale for these hypothetical trends is as follows:

Electrical Conductivity: The incorporation of the bulkier this compound monomer could disrupt the planarity and long-range order of the polyaniline chains, leading to a decrease in charge carrier mobility and thus lower conductivity.

Optical Band Gap: The extended π-conjugation provided by the azo-benzene structure of this compound could lead to a red shift in the absorption spectrum, resulting in a lower optical band gap.

Thermal Stability: The rigid aromatic structure of the comonomer might enhance the thermal stability of the copolymer by increasing the energy required for bond scission and degradation.

Further research focusing specifically on the synthesis and detailed characterization of polymer blends and networks containing this compound is necessary to validate these hypotheses and fully explore the potential of this compound in advanced materials science and engineering.

Interactions with Molecular and Supramolecular Hosts

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule, such as p-((p-Methoxyphenyl)azo)aniline. These interactions are highly specific and are driven by non-covalent forces.

A prime example of host-guest chemistry involving azo dyes is their complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure makes them excellent hosts for hydrophobic guest molecules in aqueous solutions.

While specific studies on the complexation of this compound with cyclodextrins are not extensively documented in publicly available literature, the behavior of similar azo dyes provides a strong model for this interaction. For instance, studies on the encapsulation of the azo dye Oil Orange SS within β-cyclodextrin (β-CD) demonstrate the principles of this process. The formation of the inclusion complex is primarily driven by hydrophobic-hydrophobic interactions between the aromatic rings of the azo dye and the nonpolar cavity of the cyclodextrin (B1172386). nih.gov This encapsulation can enhance the stability of the dye molecule. nih.gov

The complexation process can be characterized by various analytical techniques, as shown in the table below, based on typical methods used for studying host-guest complexes of azo dyes.

Analytical TechniquePurpose in Host-Guest Complexation StudiesTypical Observations for Azo Dye-Cyclodextrin Complex
UV-Vis Spectroscopy To detect changes in the electronic environment of the guest molecule upon inclusion in the host.A shift in the maximum absorption wavelength (λmax) of the azo dye, indicating its transfer from a polar aqueous environment to the nonpolar cyclodextrin cavity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in the vibrational modes of both host and guest molecules upon complex formation.Shifts in the characteristic peaks of the azo dye and the cyclodextrin, confirming the presence of interactions between them.
X-ray Diffraction (XRD) To analyze the changes in the crystalline structure of the host and guest.A change from a crystalline pattern for the individual components to a more amorphous or different crystalline pattern for the complex.
Thermal Analysis (TGA/DSC) To determine the thermal stability of the complex compared to the individual components.An increase in the decomposition temperature of the guest molecule when encapsulated within the host, indicating enhanced stability. nih.gov

Given the structural similarities, it is highly probable that this compound would form stable inclusion complexes with cyclodextrins, driven by the hydrophobic nature of its aromatic rings.

Supramolecular Self-Assembly and Ordered Architectures

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. Azo compounds, including this compound, are known to form various ordered architectures, most notably liquid crystals. nih.gov

Liquid crystals represent a state of matter that has properties between those of a conventional liquid and a solid crystal. nih.gov The rod-like shape of many azo dye molecules, including this compound, is conducive to the formation of liquid crystalline phases (mesophases). The arrangement of these molecules into ordered structures is influenced by several factors, as detailed in the table below.

Influencing FactorDescription
Molecular Shape The elongated, relatively rigid structure of azo compounds is a primary driver for the formation of anisotropic liquid crystalline phases.
Terminal Groups The nature of the substituent groups at the ends of the molecule, such as the methoxy (B1213986) (-OCH3) and amino (-NH2) groups in this compound, significantly impacts the stability and type of mesophase formed.
Intermolecular Forces Dipole-dipole interactions, van der Waals forces, and hydrogen bonding collectively dictate the long-range order in the liquid crystalline state.
Temperature Thermotropic liquid crystals exhibit different phases as a function of temperature. nih.gov

Azo dyes can be incorporated into polymer matrices to create photo-orientable materials. mdpi.com When a film containing an azo dye is irradiated with polarized light, the dye molecules can align, and this alignment can then direct the orientation of a liquid crystal layer deposited on top. mdpi.com This process is crucial for applications in optical devices and displays.

Intermolecular Interactions and Non-Covalent Bonding

The formation of the host-guest complexes and self-assembled structures described above is underpinned by a variety of intermolecular interactions and non-covalent bonds. The key interactions involving this compound are summarized below.

Type of InteractionDescriptionRole in Supramolecular Chemistry
Hydrogen Bonding The amino group (-NH2) in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the azo group (-N=N-) and the oxygen atom of the methoxy group (-OCH3) can act as hydrogen bond acceptors. lookchem.comThis directional interaction is crucial for the formation of specific, ordered structures in both crystals and liquid crystals.
π-π Stacking The aromatic phenyl rings in the molecule can interact with each other through π-π stacking, where the electron clouds of adjacent rings attract one another.This interaction contributes significantly to the stabilization of self-assembled architectures, such as columnar liquid crystal phases.
Van der Waals Forces These are weaker, non-specific attractive forces that occur between all molecules.They play a collective role in holding the molecules together in condensed phases and contribute to the overall stability of supramolecular assemblies.
Dipole-Dipole Interactions The permanent dipole moments arising from the polar methoxy and amino groups, as well as the azo bridge, lead to electrostatic interactions between molecules.These forces help to establish a preferential orientation of molecules in the solid and liquid crystalline states.
Hydrophobic Interactions In aqueous environments, the nonpolar aromatic parts of the molecule tend to aggregate to minimize contact with water.This is the primary driving force for the encapsulation of the molecule by hosts with hydrophobic cavities, such as cyclodextrins. nih.gov

These non-covalent interactions work in concert to direct the molecular recognition and self-assembly processes, leading to the formation of functional supramolecular systems.

Emerging Research Frontiers and Future Prospects

Development of Novel Stimuli-Responsive Systems

The development of materials that can respond to external stimuli, such as light, is a cornerstone of modern materials science. p-((p-Methoxyphenyl)azo)aniline, as a photoresponsive molecule, is at the heart of this research. Its light-induced isomerization can be harnessed to create dynamic systems that change their properties on demand.

One of the most promising areas of research is the incorporation of this compound into polymer matrices. When embedded within a polymer, the isomerization of the azo compound can induce macroscopic changes in the material. For instance, the change in molecular geometry from the linear trans isomer to the bent cis isomer can alter the free volume within the polymer, leading to changes in its mechanical properties, such as its elasticity or shape. This has led to the development of photo-responsive actuators, artificial muscles, and soft robotics.

Furthermore, the change in the dipole moment of this compound during isomerization can be used to modulate the polarity of a material. This opens the door to creating surfaces with tunable wettability, where the contact angle of a liquid droplet can be controlled by light. Such surfaces have potential applications in microfluidics, self-cleaning coatings, and biomedical devices. Researchers are also exploring the use of this compound in light-controllable drug delivery systems, where the release of a therapeutic agent can be triggered by shining light of a specific wavelength.

Integration into Hybrid Organic-Inorganic Materials

The combination of organic molecules with inorganic materials at the nanoscale can lead to hybrid materials with synergistic properties. The integration of this compound into inorganic matrices is a burgeoning field of research with the potential to create novel functional materials.

A significant area of exploration is the functionalization of nanoparticles with this compound. For example, azo-dye functionalized superparamagnetic iron oxide nanoparticles (SPIONs) have been synthesized for the adsorptive removal of pollutants from water. nih.gov The azo dye component can form covalent bonds with various substrates, while the magnetic core allows for easy separation of the adsorbent from the treated water using an external magnetic field. nih.gov Similarly, modifying titanium dioxide (TiO2) nanoparticles with azo dyes has been shown to enhance their photocatalytic activity for the degradation of other organic pollutants. researchgate.net

Another approach involves the incorporation of this compound into porous inorganic materials such as silica (B1680970) or metal-organic frameworks (MOFs). The defined pore structure of these materials can provide a constrained environment for the azo dye, influencing its isomerization behavior. This can lead to materials with light-switchable porosity, which could be used for gas separation, controlled release of guest molecules, or as chemical sensors. The functionalization of polycarbonate membranes with azo dyes has also been demonstrated for applications in water filtration, showing increased rejection of certain ions and other dyes. mdpi.com

The following table summarizes some examples of hybrid organic-inorganic materials incorporating azo dyes and their potential applications:

Inorganic SubstrateAzo Dye FunctionalityPotential Application
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)Adsorption of organic dyesWastewater treatment
Cobalt-Iron Oxide NanoparticlesRemoval of anionic azo dyesWater purification
Titanium Dioxide (TiO2) NanoparticlesPhotocatalytic degradation of dyesEnvironmental remediation
Polycarbonate MembranesFiltration of dyes and ionsWater filtration
Lead NanoparticlesCatalytic degradation of azo dyesPollution mitigation

Advanced Spectroscopic Probes for Real-Time Dynamics

Understanding the intricate details of the photoisomerization process of this compound is crucial for designing and optimizing its applications. Advanced spectroscopic techniques with ultrafast time resolution are indispensable tools for probing the real-time dynamics of this molecular switch.

Femtosecond time-resolved spectroscopy, such as transient absorption and fluorescence up-conversion, has been instrumental in unraveling the mechanistic pathways of azobenzene (B91143) isomerization. nih.govrsc.org These techniques allow researchers to monitor the evolution of the molecule from the initial photo-excitation to the formation of the final photoproduct on a timescale of femtoseconds to picoseconds. nih.govrsc.org For instance, studies on azobenzene derivatives have shown that upon excitation to the S2(π,π) state, the molecule undergoes an ultrafast relaxation to the S1(n,π) state in approximately 100 femtoseconds. nih.gov

The subsequent dynamics on the S1 potential energy surface determine the efficiency of the isomerization process. By analyzing the time-dependent changes in the absorption or fluorescence signals, researchers can identify key intermediate states and determine the timescales of different processes, such as vibrational relaxation and internal conversion back to the ground state. researchgate.netrsc.org Femtosecond time-resolved photoelectron imaging is another powerful technique that can provide insights into the electronic and geometric structure of the molecule as it traverses the excited-state potential energy surface. mdpi.com

The table below highlights some key findings from ultrafast spectroscopic studies on azobenzene derivatives, which are relevant to understanding the dynamics of this compound:

Spectroscopic TechniqueObservationTimescale
Femtosecond Fluorescence Up-conversionS2 -> S1 internal conversion~100 fs
Femtosecond Transient AbsorptionS1 state lifetime in hexane0.9 ± 0.2 ps
Femtosecond Transient AbsorptionGround state recovery in hexane13 ± 1 ps

These advanced spectroscopic studies provide a detailed picture of the fundamental photophysics and photochemistry of azobenzene derivatives, paving the way for the rational design of molecules with tailored photo-switching properties.

Challenges and Opportunities in Scalable Synthesis and Application

While this compound holds immense promise for a wide range of applications, its transition from the laboratory to industrial-scale production and use is not without its challenges. The synthesis of azo dyes, including this compound, typically involves a two-step process of diazotization followed by azo coupling. nih.gov The diazotization step requires the formation of a diazonium salt from a primary aromatic amine, which is often unstable and can be explosive in a dry state. nih.gov This necessitates careful control of reaction conditions, such as low temperatures and an acidic medium, which can be challenging to maintain on a large scale. nih.govrsc.org

Despite these challenges, there are significant opportunities for the scalable synthesis and application of this compound. The well-established chemistry of azo dyes provides a solid foundation for optimizing the manufacturing process. nih.govbohrium.com Research into continuous flow reactors for diazotization and coupling reactions could offer a safer and more efficient alternative to traditional batch processes.

The growing demand for smart materials, such as photo-responsive coatings, inks, and textiles, presents a significant market opportunity for this compound and its derivatives. Furthermore, its potential use in high-tech areas like optical data storage, molecular machines, and targeted drug delivery continues to drive research and development efforts. The European Union has regulations concerning certain azo dyes that can degrade to release specific aromatic amines, which would need to be considered in the development of any commercial products. researchgate.net

Theoretical Advancements in Predictive Material Design

The rational design of novel materials with tailored properties is a major goal in materials science. Theoretical and computational methods are playing an increasingly important role in achieving this goal by providing a way to predict the properties of molecules before they are synthesized. In the context of this compound and other azobenzene derivatives, theoretical advancements are enabling the predictive design of photoswitches with optimized performance.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for studying the electronic structure and excited-state properties of azobenzene derivatives. rsc.orgacs.orguni-kiel.de These methods can be used to predict key parameters like the absorption wavelength (λmax), the energy barriers for isomerization, and the geometries of the trans and cis isomers. acs.orgnycu.edu.tw By systematically modifying the chemical structure of the molecule in silico, researchers can screen for derivatives with desired photo-responsive characteristics, such as absorption in the visible or near-infrared region of the electromagnetic spectrum. researchgate.netmdpi.com

Beyond quantum chemistry, machine learning and quantitative structure-property relationship (QSPR) models are emerging as valuable tools for accelerating the discovery of new photoswitches. nih.govnycu.edu.tw These models are trained on existing experimental data to learn the relationship between the molecular structure and the observed properties. Once trained, they can be used to rapidly predict the properties of large libraries of virtual compounds, identifying promising candidates for synthesis and experimental validation. nih.govnycu.edu.tw

The combination of these theoretical approaches provides a powerful framework for the predictive design of materials based on this compound. This enables a more targeted and efficient approach to developing next-generation photo-responsive systems for a wide range of applications.

Q & A

What are the optimal synthetic routes for preparing p-((p-Methoxyphenyl)azo)aniline, and how do reaction conditions influence yield?

Basic Research Focus:
The compound is synthesized via diazo coupling, where a diazonium salt (from p-methoxyaniline) reacts with aniline derivatives. Key steps include diazotization at 0–5°C (using NaNO₂/HCl) and coupling in alkaline conditions. Yield optimization requires precise pH control (pH 8–10) and temperature to prevent premature decomposition of the diazonium intermediate .

Methodological Insight:

  • Diazotization: Use ice baths to stabilize the diazonium salt. Excess HCl prevents side reactions.
  • Coupling: Monitor pH with litmus paper; aniline derivatives with electron-withdrawing groups require milder bases (e.g., NaHCO₃).
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted aniline or diazonium salts. TLC (silica gel, ethyl acetate/hexane) confirms purity .

How does the methoxy substituent influence the electronic properties and reactivity of this compound in azo dye applications?

Advanced Research Focus:
The p-methoxy group is electron-donating, enhancing the electron density of the aryl ring. This directs electrophilic substitution to the para position relative to the azo group, stabilizing the dye’s chromophore. UV-Vis spectroscopy (λₐᵦₛ ~400–500 nm) shows bathochromic shifts compared to non-methoxy analogs due to extended conjugation .

Data Contradiction Analysis:
Conflicting reports on photostability may arise from solvent polarity. In polar solvents (e.g., DMF), hydrogen bonding with the methoxy group reduces degradation, while non-polar solvents (e.g., toluene) accelerate isomerization. Validate via accelerated light exposure tests (ISO 105-B02) .

What analytical techniques are most effective for characterizing structural and electronic features of this compound?

Basic Research Focus:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). NOESY confirms spatial proximity of azo and methoxy groups.
  • FT-IR: Peaks at 1600 cm⁻¹ (N=N stretch) and 1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Insight:

  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the azo linkage.
  • X-ray Crystallography: Resolves planarity of the azo group and dihedral angles between rings, critical for understanding conjugation .

How do competing reaction pathways (e.g., cis-trans isomerization or byproduct formation) impact the stability of this compound?

Advanced Research Focus:
The azo group undergoes reversible cis-trans isomerization under UV light, altering optical properties. HPLC analysis (C18 column, acetonitrile/water) separates isomers, while kinetic studies (Arrhenius plots) quantify activation energy (~50–60 kJ/mol) .

Byproduct Mitigation:

  • Side Reactions: Undesired sulfonation or oxidation can occur if H₂SO₄ or peroxides are present. Use inert atmospheres (N₂/Ar) during synthesis.
  • Byproduct Identification: GC-MS detects trace phenyl derivatives (e.g., nitroso compounds) from incomplete diazotization .

What strategies improve the regioselectivity of electrophilic substitution in this compound derivatives?

Advanced Research Focus:
The methoxy group directs electrophiles to the para position of the aniline ring. Computational modeling (DFT, Gaussian09) predicts charge distribution, confirming meta/para ratios. Experimentally, bromination (Br₂/FeBr₃) yields >90% para-bromo product, validated by ¹H NMR integration .

Methodological Optimization:

  • Directing Group Protection: Acetylate the aniline NH₂ before substitution to prevent competing ortho attack.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance para selectivity by stabilizing transition states .

How does pH affect the solubility and aggregation behavior of this compound in aqueous systems?

Basic Research Focus:
The compound is sparingly soluble in water but dissolves in alkaline conditions (pH >10) via deprotonation of the aniline NH₂. Dynamic light scattering (DLS) reveals nanoparticle aggregation at neutral pH (hydrodynamic radius ~100 nm), impacting dye application consistency .

Advanced Insight:

  • Aggregation-Quenching: Fluorescence quenching studies (Stern-Volmer plots) correlate aggregation with reduced quantum yield. Add surfactants (e.g., SDS) to disperse aggregates .

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p-((p-Methoxyphenyl)azo)aniline
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p-((p-Methoxyphenyl)azo)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.